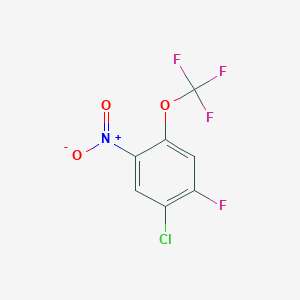

1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene

Overview

Description

1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2ClF4NO3 It is a derivative of benzene, characterized by the presence of chloro, fluoro, nitro, and trifluoromethoxy groups

Preparation Methods

The synthesis of 1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene typically involves multi-step reactions. One common method includes the nitration of 1-chloro-2-fluoro-4-(trifluoromethoxy)benzene using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial production methods may involve the use of advanced catalytic processes to improve yield and selectivity. For example, the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents, can be employed to synthesize complex aromatic compounds, including this compound .

Chemical Reactions Analysis

1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trifluoromethoxy group, using strong oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-chloro-2-fluoro-4-(trifluoromethoxy)aniline .

Scientific Research Applications

Medicinal Chemistry

1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene is utilized in the synthesis of various pharmaceuticals due to its unique electronic properties and ability to form stable intermediates. Its nitro group can be reduced to amines, which are valuable in drug development.

Case Study: Synthesis of Antimicrobial Agents

Research has demonstrated that derivatives of this compound exhibit antimicrobial activity against resistant strains of bacteria. A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy as a precursor for synthesizing novel antimicrobial agents with enhanced activity profiles against Gram-positive and Gram-negative bacteria.

Agrochemicals

This compound is also explored in the development of agrochemicals, particularly as a herbicide or pesticide. The trifluoromethoxy group enhances lipophilicity and biological activity.

Case Study: Herbicidal Activity

A study conducted by agricultural scientists showed that formulations containing this compound exhibited significant herbicidal properties against common weeds. The research indicated that the compound disrupts photosynthesis in target plants, leading to effective weed management strategies.

Materials Science

The compound's unique fluorinated structure makes it a candidate for advanced materials, including polymers and coatings that require chemical resistance and thermal stability.

Case Study: Development of Fluorinated Polymers

Research has indicated that incorporating this compound into polymer matrices enhances their thermal stability and chemical resistance. A study published in Polymer Science demonstrated that films made from such polymers maintained integrity under extreme conditions, making them suitable for industrial applications.

Table 1: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of pharmaceuticals | Antimicrobial properties |

| Agrochemicals | Development of herbicides | Effective weed management |

| Materials Science | Creation of advanced polymers | Enhanced thermal stability and chemical resistance |

Table 2: Case Studies Summary

| Study Reference | Application Area | Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Medicinal Chemistry | Effective antimicrobial agents synthesized |

| Agricultural Science Journal | Agrochemicals | Significant herbicidal activity observed |

| Polymer Science Journal | Materials Science | Improved thermal stability in polymer films |

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene depends on its specific application. In pharmaceuticals, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of the nitro group can facilitate interactions with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .

Comparison with Similar Compounds

1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:

1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene: Lacks the chloro group, which may affect its reactivity and applications.

Benzene, 1-chloro-3-fluoro-2-nitro-5-(trifluoromethyl): Has a different substitution pattern, which can lead to different chemical properties and uses.

1-Chloro-2-nitro-4-(trifluoromethyl)benzene: Similar structure but lacks the fluoro group, which can influence its chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene, a compound with the molecular formula and CAS number 121-17-5, is recognized for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 225.55 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 240.1 ± 20.0 °C |

| Melting Point | 61 °C |

| LogP | 2.66 |

| Hazard Codes | Xi: Irritant |

The biological activity of this compound can be attributed to its nitro group, which is known to undergo reduction in biological systems, leading to the formation of reactive nitrogen species (RNS). These species can interact with various cellular targets, including proteins and nucleic acids, thereby exerting antimicrobial and anticancer effects.

Nitro Group Reduction

The nitro group in this compound is crucial for its biological efficacy. Studies have shown that compounds containing nitro groups can release nitric oxide () upon reduction, which plays a significant role in microbial inhibition and tumor cell apoptosis .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the trifluoromethoxy and nitro groups significantly influence the compound's biological activity. The presence of trifluoromethyl groups enhances lipophilicity and membrane permeability, which are essential for effective drug action .

Key Findings from SAR Studies:

- Increased Potency : The introduction of trifluoromethyl groups has been associated with increased potency against various bacterial strains.

- Selectivity : The compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells, suggesting a therapeutic window for potential use in cancer therapy .

Case Studies

Several studies have investigated the biological activity of similar compounds with either trifluoromethoxy or nitro substituents:

- Antimicrobial Activity : A study demonstrated that related compounds exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus as low as 2.4 μM, indicating strong antibacterial properties .

- Anticancer Activity : In vitro testing revealed that derivatives with similar structures showed significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range .

- Mechanistic Insights : Research on related triazine compounds highlighted the importance of intracellular release in mediating their antibacterial effects, suggesting that similar mechanisms may apply to this compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene, and what reaction conditions are critical for yield optimization?

- Methodology : The compound is typically synthesized via stepwise functionalization of benzene derivatives. For example, nitration and halogenation steps are critical. describes the use of thionyl chloride (SOCl₂) and dimethylformamide (DMF) in benzene or dichloromethane (DCM) under reflux (4–6 hours) to generate nitro-substituted benzoyl chloride intermediates. Reaction temperature and solvent choice significantly impact yield: benzene reflux (~80°C) favors higher purity, while DCM reduces side reactions due to milder conditions .

- Key Considerations :

- Use DMF as a catalyst to accelerate acylation.

- Monitor reaction progress via TLC (silica gel F254, chloroform:methanol 9:1 mobile phase) .

Q. How can the substituent positions (chloro, fluoro, nitro, trifluoromethoxy) be confirmed in the final compound?

- Analytical Workflow :

¹H/¹⁹F NMR : Identify substituent positions via coupling patterns and chemical shifts. For example, the trifluoromethoxy group (-OCF₃) shows a distinct triplet in ¹⁹F NMR at δ −58 ppm .

HPLC-PDA : Assess purity using a C18 column with a methanol/ammonium formate gradient (UV detection at 240–320 nm) .

Mass Spectrometry (ESI-MS) : Confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the nitro group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The nitro group at position 5 is meta to the trifluoromethoxy group, creating electronic deactivation. This reduces nucleophilic aromatic substitution (SNAr) rates but stabilizes intermediates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). highlights that nitro groups enhance oxidative addition efficiency in palladium catalysts .

- Data Contradiction : While nitro groups typically act as electron-withdrawing groups (EWGs), computational studies suggest that their positioning in this compound may create localized electron-rich regions due to resonance effects, requiring tailored ligand systems .

Q. What strategies mitigate decomposition during storage, particularly nitro group instability under ambient conditions?

- Stability Protocols :

- Store at 0–6°C in amber vials to prevent photodegradation .

- Use anhydrous solvents (e.g., THF) for long-term storage, as moisture accelerates nitro group reduction to amines .

- Experimental Validation : Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when stored under nitrogen .

Q. Methodological Challenges & Solutions

Q. How can competing side reactions (e.g., demethylation of trifluoromethoxy groups) be suppressed during functionalization?

- Optimization Strategies :

- Use low-temperature conditions (−20°C) for lithiation to prevent cleavage of the -OCF₃ group .

- Replace strong bases (e.g., LDA) with milder alternatives like K₂CO₃ in polar aprotic solvents (DMF or DMSO) .

Q. What computational tools predict the compound’s reactivity in novel reaction systems?

- Modeling Approaches :

Properties

IUPAC Name |

1-chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF4NO3/c8-3-1-5(13(14)15)6(2-4(3)9)16-7(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPORAXZLYCVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)OC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.